

# Spectroscopic Analysis of Tert-butyl Aminoacetate Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: Butyl aminoacetate hydrochloride

Cat. No.: B086200

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This technical guide provides a comprehensive overview of the spectral data for **tert-butyl aminoacetate hydrochloride**, a key building block in synthetic organic chemistry and pharmaceutical development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

## Introduction

**Tert-butyl aminoacetate hydrochloride** is the hydrochloride salt of the tert-butyl ester of glycine. Its structure combines a protected carboxylic acid and a primary amine, making it a valuable reagent in peptide synthesis and the incorporation of a glycine motif in more complex molecules. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in research and development settings. This guide presents a compilation of predicted and typical spectral data for **tert-butyl aminoacetate hydrochloride**, based on established principles of spectroscopy and data from analogous structures.

## Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for **tert-butyl aminoacetate hydrochloride**. These values are based on the analysis of its structural components and comparison with known spectral data for similar functional groups.

## <sup>1</sup>H NMR (Proton NMR) Data

Solvent: Deuterated Chloroform (CDCl<sub>3</sub>) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3	Broad Singlet	3H	-NH <sub>3</sub> <sup>+</sup>
~3.8	Singlet	2H	-CH <sub>2</sub> -
1.48	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

## <sup>13</sup>C NMR (Carbon NMR) Data

Solvent: Deuterated Chloroform (CDCl<sub>3</sub>) Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~168	C=O (Ester Carbonyl)
~83	-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary Carbon)
~41	-CH <sub>2</sub> - (Alpha-Carbon)
~28	-C(CH <sub>3</sub> ) <sub>3</sub> (Methyl Carbons)

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2800	Strong, Broad	N-H stretch (from -NH <sub>3</sub> <sup>+</sup> )
~2980	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (asymmetric)
~1500	Medium	N-H bend (symmetric)
~1250	Strong	C-O stretch (ester)

## Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Interpretation
132.10	$[M+H]^+$ (protonated molecule, free base)
76.05	$[M - C_4H_9O + H]^+$ (fragment after loss of tert-butoxy group)
57.07	$[C_4H_9]^+$ (tert-butyl cation)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid, polar organic compound like tert-**butyl aminoacetate hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of tert-**butyl aminoacetate hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $D_2O$ , or  $DMSO-d_6$ ). Ensure the sample is fully dissolved.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS) for  $CDCl_3$  or 3-(trimethylsilyl)propionic-2,2,3,3- $d_4$  acid sodium salt (TSP) for  $D_2O$ , to reference the chemical shifts to 0 ppm.
- **Data Acquisition:**
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer.
  - Acquire the  $^1H$  NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Acquire the  $^{13}C$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of  $^{13}C$ .

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and identify the chemical shifts in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:**
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The software automatically subtracts the background spectrum from the sample spectrum. Identify the wavenumbers of the major absorption bands.

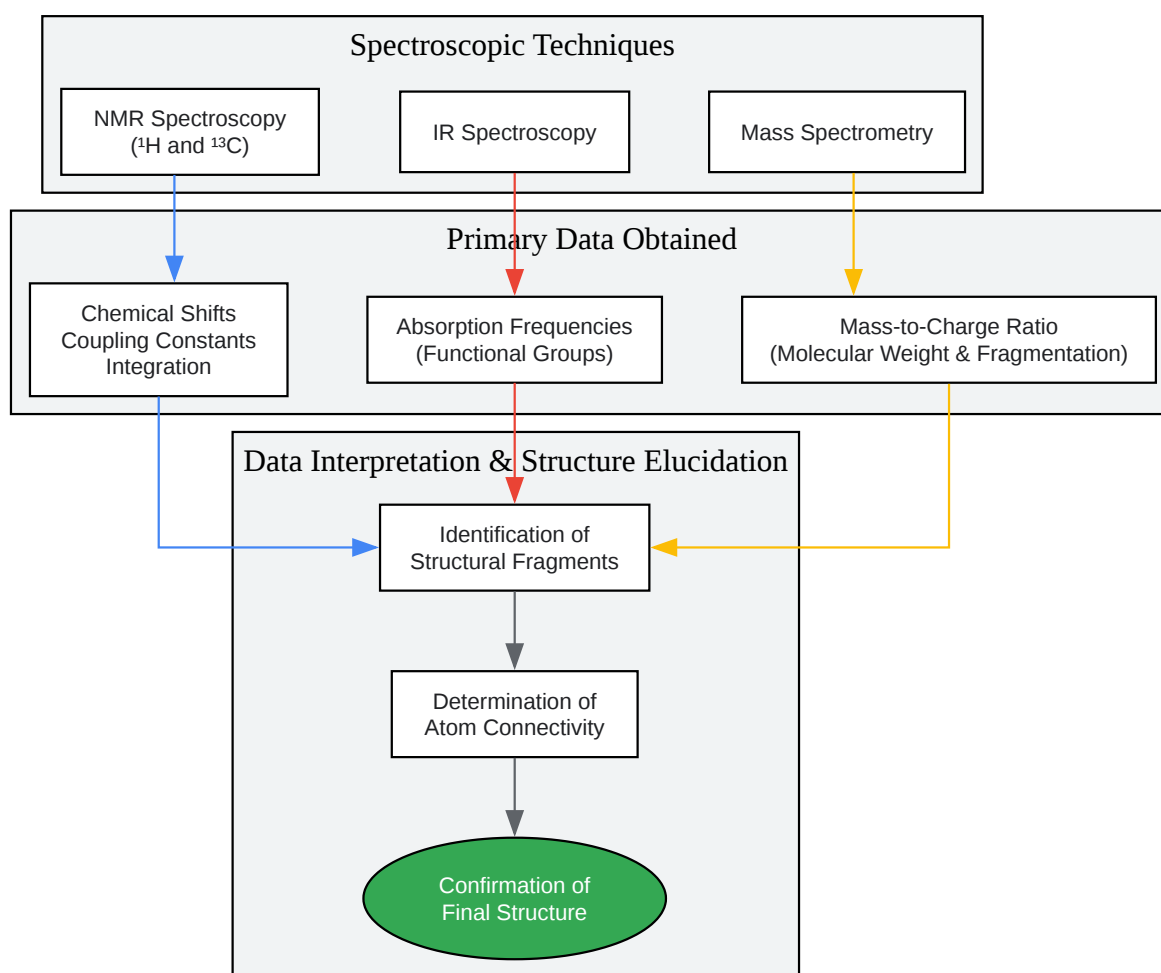
## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **tert-butyl aminoacetate hydrochloride** (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:**
  - Infuse the sample solution into the ESI source at a constant flow rate.

- Acquire the mass spectrum in positive ion mode over a suitable  $m/z$  range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$  for the free base) and any significant fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for characterizing an organic compound like **tert-butyl aminoacetate hydrochloride** using the discussed spectroscopic techniques.



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## Spectroscopic Analysis Workflow

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